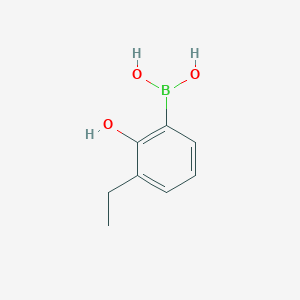
(3-Ethyl-2-hydroxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethyl-2-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid .
化学反应分析
Types of Reactions: (3-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
科学研究应用
(3-Ethyl-2-hydroxyphenyl)boronic acid is widely used in scientific research due to its ability to form stable carbon-boron bonds, which are crucial in various applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the design of boron-containing drugs and drug delivery systems.
Medicine: Utilized in boron neutron capture therapy for cancer treatment.
Industry: Applied in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (3-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
相似化合物的比较
- Phenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Fluoro-2-hydroxyphenylboronic acid
Uniqueness: (3-Ethyl-2-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 3-position and the hydroxyl group at the 2-position influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .
属性
分子式 |
C8H11BO3 |
|---|---|
分子量 |
165.98 g/mol |
IUPAC 名称 |
(3-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3 |
InChI 键 |
XBRUEIJCIGVSKC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)CC)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


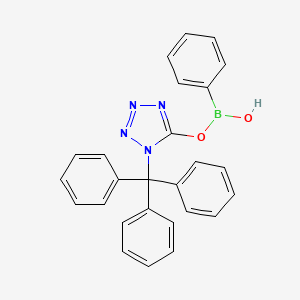
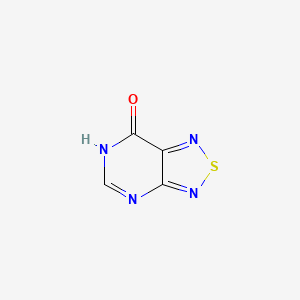

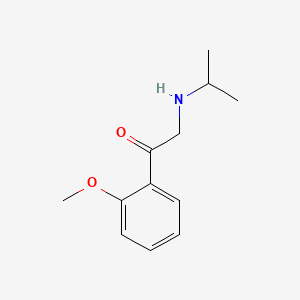
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
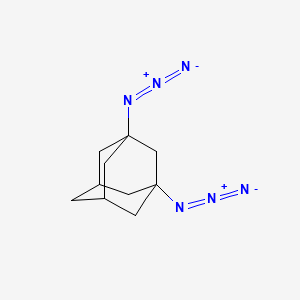
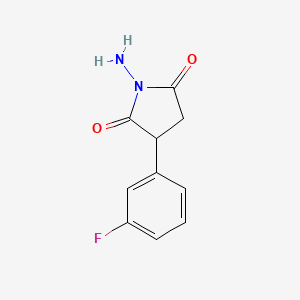

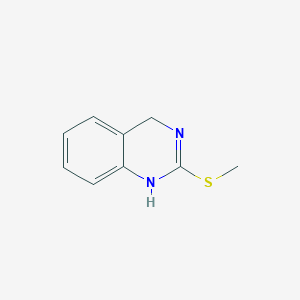
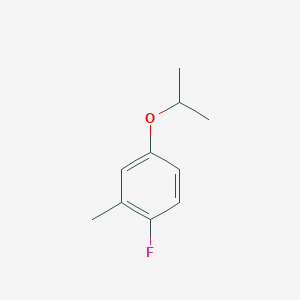
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
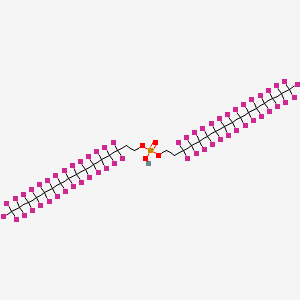
![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

